molecular formula C22H23N3O4 B2936510 N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2034529-10-5

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2936510
CAS No.: 2034529-10-5
M. Wt: 393.443
InChI Key: QLMSQQJPLCTEGY-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring two distinct substituents:

  • N-terminal group: A 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl moiety, which incorporates a hydroxylated indane scaffold.
  • N'-terminal group: A 3-(2-oxopyrrolidin-1-yl)phenyl unit, combining a phenyl ring with a 2-pyrrolidone substituent. The lactam ring (2-oxopyrrolidinyl) provides hydrogen-bonding capacity and conformational rigidity.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting neurological or inflammatory pathways, where ethanediamide derivatives are common .

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-19-9-4-10-25(19)18-8-3-7-17(11-18)24-21(28)20(27)23-14-22(29)12-15-5-1-2-6-16(15)13-22/h1-3,5-8,11,29H,4,9-10,12-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMSQQJPLCTEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety and a pyrrolidine derivative. Its molecular formula is C19H24N2O2C_{19}H_{24}N_2O_2, with a molecular weight of approximately 312.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been explored for its potential to inhibit inflammatory pathways, similar to other indene derivatives which have shown promise in reducing inflammation markers.

The biological activity of this compound is thought to involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell proliferation by interacting with cellular receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Anti-inflammatory Activity : A study on a related indene derivative demonstrated significant inhibition of COX activity in vitro, suggesting that modifications in the structure can enhance anti-inflammatory properties .
  • Antimicrobial Efficacy : Research has shown that compounds with similar structural features exhibit antimicrobial activity against Gram-positive bacteria, indicating potential for further exploration in this area .
  • Pharmacokinetics : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which could be beneficial for therapeutic applications .

Data Tables

Property Value
Molecular FormulaC19H24N2O2C_{19}H_{24}N_2O_2
Molecular Weight312.41 g/mol
SolubilitySoluble in DMSO
Potential Biological ActivitiesAntimicrobial, Anti-inflammatory

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound is compared to three ethanediamide analogs from the evidence (Table 1):

Compound Name N-Terminal Substituent N'-Terminal Substituent Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-Hydroxy-2,3-dihydro-1H-inden-2-ylmethyl 3-(2-Oxopyrrolidin-1-yl)phenyl ~407.4* Hydroxyindane + lactam
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide 1-Methylindolyl + piperidinyl 3-(Trifluoromethyl)phenyl ~505.5 Indole core, CF₃ group, piperidine ring
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-pyrrolidinyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide 1-Methylindolyl + pyrrolidinyl 4-(Trifluoromethyl)phenyl ~491.5 Indole core, CF₃ group, pyrrolidine ring
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-[4-(N-(pyridin-2-yl)sulfamoyl)phenyl]pentanamide 1,3-Dioxoisoindolinyl + methylpentanamide Pyridinyl-sulfamoylphenyl 493.53 Isoindolinone core, sulfonamide linker

*Calculated based on molecular formula.

Impact of Substituents on Physicochemical Properties
  • Hydroxyindane vs. Indole/CF₃ Groups : The hydroxyindane in the target compound likely increases hydrophilicity compared to the lipophilic trifluoromethyl (CF₃) groups in analogs . This may improve aqueous solubility but reduce membrane permeability.
  • Lactam (2-Oxopyrrolidinyl) vs.
  • Aromatic Linkers : The phenyl ring in the target compound’s N'-terminal group allows for planar interactions, similar to the CF₃-phenyl groups in analogs , but lacks electron-withdrawing substituents like CF₃, which could alter electronic properties.

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